N'-(2-aminoethyl)ethane-1,2-diamine;aziridine

描述

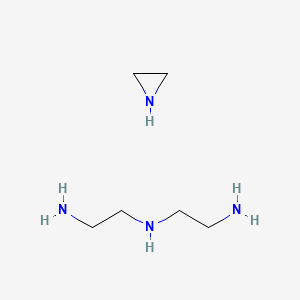

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine is a chemical compound with the molecular formula C4H13N3. It is also known by other names such as Diethylenetriamine, Barsamide 115, and Bis (2-aminoethyl)amine . This compound is used in various industrial and research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-aminoethyl)ethane-1,2-diamine;aziridine typically involves the reaction of 1,2-ethanediamine with aziridine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the final compound .

化学反应分析

Types of Reactions

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives, depending on the specific reaction and reagents used .

科学研究应用

Applications in Chemical Synthesis

- Epoxy Curing Agents :

- Carbon Dioxide Absorbents :

- Lubricating Oil Additives :

- Emulsifying Agents :

- Metal Chelators :

Applications in Material Science

This compound is integral to the development of advanced materials:

- Polymer Production : It is used as a monomer in polymerization processes to create polyamide resins that exhibit enhanced durability and resistance to chemicals .

- Ion Exchange Resins : The compound is also involved in producing ion exchange resins that are essential for water purification and softening processes .

Pharmaceutical Applications

In pharmaceuticals, this compound derivatives have shown promise:

- Drug Delivery Systems : Research indicates that cationic lipids derived from this compound can enhance the delivery of mRNA vaccines by improving cellular uptake and endosomal escape .

- Therapeutic Agents : Some studies suggest potential applications in treating diabetes through innovative synthesis methods that incorporate this compound into therapeutic frameworks .

Case Study 1: Epoxy Resin Curing

A study documented the use of this compound as a curing agent for epoxy resins. The results showed significant improvements in tensile strength and thermal stability compared to conventional curing agents. This highlights its effectiveness in industrial applications where performance is critical.

Case Study 2: Carbon Dioxide Absorption

Research demonstrated that incorporating this compound into carbon dioxide absorbent formulations improved absorption rates significantly. This application contributes to environmental sustainability efforts aimed at mitigating climate change.

作用机制

The mechanism of action of N'-(2-aminoethyl)ethane-1,2-diamine;aziridine involves its ability to form stable complexes with various molecules. It can interact with molecular targets through hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions enable it to exert its effects in various applications, such as cross-linking proteins or stabilizing polymer structures .

相似化合物的比较

Similar Compounds

Ethylenediamine: Similar in structure but lacks the additional aminoethyl group.

Diethylenetriamine: Similar but with an additional ethylene bridge.

Triethylenetetramine: Contains more ethylene bridges and amino groups.

Uniqueness

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine is unique due to its polymeric nature and the presence of both ethylenediamine and aziridine units. This combination imparts unique chemical properties, such as enhanced reactivity and the ability to form stable complexes, making it suitable for a wide range of applications .

生物活性

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features an aziridine ring combined with a diamine structure. The aziridine moiety contributes to its reactivity due to the inherent strain of the three-membered ring, while the diamine component enhances its interaction with biological macromolecules. This dual nature allows for versatile applications in drug development and materials science.

The compound has been identified as an angiotensin-converting enzyme 2 (ACE2) inhibitor , which presents potential therapeutic applications in treating cardiovascular diseases and viral infections, including SARS-CoV-2. By inhibiting ACE2, it may prevent the binding of the virus to host cells, thereby blocking viral entry and replication .

Antitumor Activity

Research indicates that aziridine derivatives exhibit notable antitumor properties. For instance, studies have shown that certain aziridine-containing compounds can disrupt the cell cycle in cancer cells, leading to apoptosis. In particular, this compound has demonstrated effectiveness in inducing cell cycle arrest during the S phase of replication .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that modifications in the aziridine structure can significantly enhance antibacterial efficacy. For example, aziridines with specific branched aliphatic substituents have shown improved activity against bacterial strains .

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| ACE2 Inhibition | Prevents viral entry and replication | |

| Antitumor | Induces S-phase arrest and apoptosis in cancer cells | |

| Antimicrobial | Effective against selected bacterial strains |

Case Study: Antitumor Mechanism

A study investigated the effects of various aziridine derivatives on HeLa cells, revealing that specific compounds caused significant cell cycle arrest and increased apoptosis rates. The findings indicated that structural variations directly influence biological activity, emphasizing the importance of molecular design in drug development .

属性

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N3.C2H5N/c5-1-3-7-4-2-6;1-2-3-1/h7H,1-6H2;3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONKGIYRMOXVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1.C(CNCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106899-94-9 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, polymer with aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106899-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60910171 | |

| Record name | N~1~-(2-Aminoethyl)ethane-1,2-diamine--aziridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, polymer with aziridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

106899-94-9 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, polymer with aziridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N~1~-(2-Aminoethyl)ethane-1,2-diamine--aziridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, polymer with aziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。